Glutarate(1-)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways of Glutarate 1
Catabolism of Amino Acids Leading to Glutarate(1-)
The breakdown of certain amino acids provides natural pathways for the synthesis of Glutarate(1-). L-lysine, L-hydroxylysine, and L-tryptophan are key precursors whose catabolic routes converge to produce this dicarboxylic acid.
L-Lysine Degradation Pathways
The degradation of the essential amino acid L-lysine is a primary source of Glutarate(1-) in various organisms. researchgate.net In bacteria, two main pathways have been identified: the 5-Aminovalerate (AMV) pathway and the Cadaverine (B124047) (CAD) pathway. researchgate.netresearchgate.net Both pathways ultimately lead to the formation of glutarate, which can then be further metabolized. nih.gov
In the 5-Aminovalerate (AMV) pathway, L-lysine is converted to 5-aminovalerate. researchgate.net This conversion can be initiated by a lysine (B10760008) 2-monooxygenase. researchgate.net Subsequently, 5-aminovalerate is converted to glutarate semialdehyde, which is then oxidized to glutarate. researchgate.netnih.gov This pathway has been a focus for metabolic engineering, with studies in Corynebacterium glutamicum achieving high titers of glutarate production. researchgate.net
The Cadaverine (CAD) pathway begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase. researchgate.netnih.gov Cadaverine is then converted through a series of enzymatic steps, including transamination and oxidation, to ultimately yield glutarate. researchgate.netfrontiersin.org Engineered Escherichia coli strains utilizing the CAD pathway have demonstrated significant glutarate production. researchgate.net
L-Hydroxylysine Catabolism Intermediates
The catabolism of L-hydroxylysine also contributes to the pool of Glutarate(1-). The breakdown of L-hydroxylysine shares a final common pathway with L-lysine and L-tryptophan, ultimately leading to the formation of glutaryl-CoA, a precursor to glutarate. researchgate.netnih.gov An inherited deficiency in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, leads to the accumulation of glutaric acid and related metabolites. researchgate.netnih.gov
L-Tryptophan Degradation Intermediates
The degradation of the essential amino acid L-tryptophan is another metabolic route that can produce Glutarate(1-). This occurs via the kynurenine-glutarate pathway. nih.gov In this pathway, tryptophan is broken down through a series of intermediates, including kynurenine, eventually leading to the formation of glutaryl-CoA, which can then be converted to glutarate. researchgate.netnih.govfrontiersin.org
Engineered De Novo Biosynthesis of Glutarate(1-) in Microbial Cell Factories
The potential of glutarate as a building block for bioplastics has driven the development of microbial cell factories for its de novo biosynthesis from simple carbon sources like glucose. researchgate.netresearchgate.netpnas.org Various microorganisms, including Corynebacterium glutamicum, Escherichia coli, Synechococcus elongatus, and Pseudomonas putida, have been engineered for this purpose. researchgate.net
Metabolic engineering strategies have focused on optimizing the native lysine degradation pathways and introducing heterologous genes to create more efficient production routes. frontiersin.orgresearchgate.net For instance, researchers have engineered E. coli to utilize its native lysine catabolic machinery for glutarate biosynthesis, achieving high titers and yields. researchgate.net In C. glutamicum, a L-lysine-overproducing strain was engineered to express key enzymes from Pseudomonas putida and C. glutamicum, resulting in the production of over 100 g/L of glutaric acid. pnas.org
A novel biosynthetic pathway has also been established in E. coli by incorporating a carbon chain extension pathway from α-ketoglutarate (α-KG) combined with an α-keto acid decarboxylation pathway. acs.orgnih.gov This approach bypasses the traditional lysine degradation routes.
These engineered systems often involve complex genetic modifications, such as:
Overexpression of key pathway enzymes. researchgate.net
Deletion of competing pathway genes to redirect metabolic flux. nih.gov
Enhancing the supply of precursors and cofactors like NADPH. pnas.org
Discovery and overexpression of exporter proteins to facilitate glutarate secretion. pnas.org
The table below summarizes some of the key research findings in the engineered biosynthesis of glutarate.
| Microbial Host | Engineering Strategy | Precursor | Key Pathway(s) | Reported Titer |
| Corynebacterium glutamicum | Overexpression of P. putida and C. glutamicum genes, optimization of fermentation | Glucose | 5-Aminovalerate (AMV) | 105.3 g/L researchgate.netpnas.org |
| Escherichia coli | Utilization of native lysine catabolism, transporter engineering | Glucose | Cadaverine (CAD) | 54.5 g/L researchgate.netresearchgate.net |
| Corynebacterium glutamicum | Deletion of glutamate (B1630785) dehydrogenase gene (gdh) to couple growth with glutarate production | Glucose | Not specified | 25 g/L frontiersin.org |
| Escherichia coli | Introduction of α-keto acid carbon chain extension and decarboxylation pathway | Glucose | α-Ketoglutarate extension | 0.42 g/L nih.gov |
α-Ketoglutarate Carbon Chain Extension and Decarboxylation Pathways
A novel biosynthetic route for glutarate production has been established in Escherichia coli by utilizing a carbon chain extension pathway starting from the central metabolite α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. acs.orgnih.govwikipedia.org This strategy circumvents the reliance on lysine-dependent pathways. acs.orgacs.org The pathway involves a "+1" carbon chain extension of α-KG to form α-ketoadipate (α-KA), which is then converted to glutarate. acs.orgnih.gov
The process harnesses enzymes from the α-aminoadipate (AAA) pathway, which is involved in lysine biosynthesis in organisms like Saccharomyces cerevisiae. acs.org The key steps are:
Carbon Chain Extension: Three enzymes from Saccharomyces cerevisiae are introduced into E. coli to convert α-KG to α-KA. acs.orgnih.gov
Homocitrate synthase (HCS)
Homoaconitase (HA)
Homoisocitrate dehydrogenase (HICDH)
Decarboxylation and Dehydrogenation: The resulting α-KA is then converted into glutarate through the action of two additional enzymes. acs.orgacs.org
A promiscuous α-keto acid decarboxylase (KivD) from Lactococcus lactis catalyzes the decarboxylation of α-KA. acs.orgacs.org
A succinate (B1194679) semialdehyde dehydrogenase (GabD) , for instance from Pseudomonas putida, catalyzes the final dehydrogenation step to yield glutarate. acs.orgacs.org
A recombinant E. coli strain expressing these five genes successfully produced 0.3 g/L of glutarate from glucose. acs.orgnih.gov To enhance the production titer, the availability of the precursor α-KG was increased by using CRISPRi (clustered regularly interspersed palindromic repeats interference) to repress essential TCA cycle genes (sucA and sucB). acs.orgnih.gov This modification rechanneled carbon flux from the TCA cycle towards the engineered glutarate pathway, increasing the final glutarate concentration by 40% to 0.42 g/L. acs.orgnih.gov Feeding the culture with α-KG also demonstrated a significant increase in glutarate production, confirming that α-KG availability is a limiting factor in this pathway. acs.org
Reverse Adipate (B1204190) Degradation Pathway
Another innovative strategy for glutarate biosynthesis is the reverse adipate degradation pathway (RADP). nih.govresearchgate.net This pathway was first identified in the thermophilic actinobacterium Thermobifida fusca and was found to be capable of converting acetyl-CoA and malonyl-CoA into dicarboxylic acids like adipate and glutarate. nih.gov The synthesis of glutarate via this pathway starts from malonyl-CoA and acetyl-CoA. nih.gov
The RADP consists of five enzymatic steps, and the corresponding enzymes from T. fusca have been expressed in E. coli to establish glutarate production. nih.govresearchgate.net The enzymes involved are:
β-ketothiolase (Tfu_0875)
3-hydroxyacyl-CoA dehydrogenase (Tfu_2399)
3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067)
5-carboxy-2-pentenoyl-CoA reductase (Tfu_1647)
Adipyl-CoA synthetase (Tfu_2576-7)
By expressing these five enzymes in E. coli BL21(DE3), an initial glutarate titer of 4.7 ± 0.2 mM was achieved in shaken flasks after fermentation optimization. nih.gov To further boost production, metabolic engineering techniques were employed to eliminate competing metabolic pathways that divert carbon flux away from glutarate synthesis. nih.govresearchgate.net Genes such as arcA, ldhA, atoB, and pflB were deleted using the CRISPR/Cas9 system. nih.govresearchgate.net The final engineered strain, Bgl4146, produced 36.5 ± 0.3 mM of glutarate in a fed-batch fermentation process. nih.gov It was also discovered that malonyl-CoA availability was a limiting factor, and enhancing its supply by introducing a malonic acid uptake system from clover rhizobia further improved glutaric acid titers. nih.gov
Integration of Heterologous Enzymes for Optimized Glutarate(1-) Production
The production of glutarate in microbial hosts often relies on the integration and optimization of heterologous enzymes to create efficient synthetic pathways. frontiersin.orgnih.gov Both Escherichia coli and Corynebacterium glutamicum have been successfully engineered for this purpose, frequently utilizing pathways derived from the degradation of L-lysine. nih.govfrontiersin.orgfrontiersin.org
In Corynebacterium glutamicum, a five-step synthetic pathway was developed to convert L-lysine to glutarate. frontiersin.orgfrontiersin.org This was achieved in an L-lysine overproducing strain by introducing enzymes from E. coli and Pseudomonas species. frontiersin.orgfrontiersin.org The pathway comprises:
Lysine decarboxylase (ldcC) from E. coli
Putrescine transaminase (patA) from E. coli
γ-aminobutyraldehyde dehydrogenase (patD) from E. coli
GABA/5AVA amino transferase (gabT) from Pseudomonas or C. glutamicum frontiersin.orgfrontiersin.org
Succinate/glutarate-semialdehyde dehydrogenase (gabD) from Pseudomonas or C. glutamicum frontiersin.orgfrontiersin.org
Metabolic engineering efforts to support this pathway included deleting genes responsible for by-product formation (e.g., cadaverine and N-acetylcadaverine). frontiersin.orgfrontiersin.org A key optimization was the deletion of the glutamate dehydrogenase gene (gdh), which made cell growth dependent on the two transamination reactions within the glutarate pathway that produce L-glutamate. frontiersin.orgfrontiersin.org This "flux enforcement" strategy coupled production with growth and increased glutarate titers by 10%. frontiersin.org The final engineered C. glutamicum strain achieved a glutarate titer of 25 g L-1 in a fed-batch fermentation. frontiersin.org Further systems metabolic engineering of an L-lysine-overproducing C. glutamicum, involving the expression of davB and davA from Pseudomonas putida and gabT and gabD from C. glutamicum, along with optimization of 11 other gene targets and a newly discovered exporter, led to a production of 105.3 g/L of glutaric acid. nih.govpnas.org
In E. coli, pathways for converting L-lysine to glutarate have also been established. One such pathway involves the enzymes lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA) from P. putida to produce 5-aminovalerate (5AVA), which is then converted to glutarate by the aminotransferase (GabT) and dehydrogenase (GabD). aiche.org A recombinant E. coli strain expressing these four genes produced 1.7 g/L of glutarate when supplied with L-lysine and α-ketoglutarate. aiche.org Another approach in E. coli involved introducing a pathway with an aromatic aldehyde synthase, a monoamine oxidase, and an aldehyde dehydrogenase (AMA pathway), which, after extensive engineering and enzyme mutagenesis, resulted in a titer of 88.4 g/L. nih.govresearchgate.net
Research Findings on Glutarate(1-) Production
| Host Organism | Pathway | Key Heterologous Enzymes/Modifications | Glutarate Titer | Reference(s) |
| Escherichia coli | α-KG Carbon Chain Extension | HCS, HA, HICDH (S. cerevisiae); KivD (L. lactis); GabD (P. putida); CRISPRi repression of sucA, sucB | 0.42 g/L | acs.org, nih.gov |
| Escherichia coli | Reverse Adipate Degradation | β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, 3-hydroxyadipyl-CoA dehydrogenase, 5-carboxy-2-pentenoyl-CoA reductase, Adipyl-CoA synthetase (T. fusca); Deletion of arcA, ldhA, atoB, pflB | 36.5 mM (~4.8 g/L) | nih.gov, researchgate.net |
| Corynebacterium glutamicum | L-lysine Catabolism | ldcC, patA, patD (E. coli); gabT, gabD (Pseudomonas sp.); Deletion of gdh | 25 g/L | frontiersin.org, frontiersin.org |
| Corynebacterium glutamicum | L-lysine Catabolism | davB, davA (P. putida); gabT, gabD (C. glutamicum); Systems metabolic engineering; Overexpression of exporter ynfM | 105.3 g/L | nih.gov, pnas.org |
| Escherichia coli | L-lysine Catabolism | davA, davB, gabT, gabD (P. putida) | 1.7 g/L | aiche.org |
| Escherichia coli | AMA Pathway | Aromatic aldehyde synthase, monoamine oxidase, aldehyde dehydrogenase; Rational mutagenesis | 88.4 g/L | researchgate.net, nih.gov |
Catabolic and Intermediary Metabolic Fates of Glutarate 1
Oxidative Degradation of Glutarate(1-) and Glutaryl-CoA
The primary route for Glutarate(1-) catabolism in many organisms involves its conversion to Glutaryl-CoA, which then undergoes oxidative degradation. nih.govnih.gov
Glutaryl-CoA Dehydrogenation Pathway
The most well-established pathway for Glutaryl-CoA breakdown is the Glutaryl-CoA dehydrogenase (GCDH) pathway. wikipedia.orgnih.gov In this pathway, Glutarate(1-) is first activated to its coenzyme A thioester, Glutaryl-CoA. nih.gov The key enzyme, Glutaryl-CoA dehydrogenase, then catalyzes the oxidative decarboxylation of Glutaryl-CoA. nih.govwikipedia.orguniprot.org This reaction yields Crotonyl-CoA, carbon dioxide, and a reduced electron carrier, typically FADH2. wikipedia.orgreactome.org The release of Crotonyl-CoA is considered the rate-limiting step in this process. uniprot.org This pathway is a central part of the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. nih.govwikipedia.orguniprot.org
| Reactant | Enzyme | Product(s) |
| Glutaryl-CoA | Glutaryl-CoA dehydrogenase (GCDH) | Crotonyl-CoA, CO2, FADH2 |
Formation of Crotonyl-CoA and Downstream Metabolites
The Crotonyl-CoA produced from the dehydrogenation of Glutaryl-CoA is a versatile metabolite that can enter several downstream pathways. nih.gov A common fate for Crotonyl-CoA is its conversion into two molecules of Acetyl-CoA. nih.gov This Acetyl-CoA can then be funneled into the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating ATP. nih.gov Alternatively, the Acetyl-CoA can be utilized in various biosynthetic pathways. In some anaerobic bacteria, the decarboxylation of Glutaconyl-CoA to Crotonyl-CoA is a crucial step in glutarate fermentation, ultimately leading to the formation of butyrate (B1204436) and sometimes isobutyrate. nih.gov
Alternative Glutarate(1-) Catabolic Pathways in Specific Organisms
In addition to the canonical Glutaryl-CoA dehydrogenation pathway, some organisms have evolved alternative routes for Glutarate(1-) catabolism. These pathways often involve unique enzymatic reactions tailored to the organism's specific metabolic needs and environmental conditions. nih.gov
Glutarate Hydroxylation Pathway (e.g., in Pseudomonas putida)
The bacterium Pseudomonas putida possesses a notable alternative pathway for glutarate breakdown known as the glutarate hydroxylation pathway. nih.govnih.gov This pathway is particularly significant as it offers a different strategy for metabolizing glutarate compared to the more common dehydrogenation route. nih.govnih.gov
The initial and key step in this pathway is catalyzed by the enzyme glutarate hydroxylase (CsiD), a Fe2+/2-ketoglutarate-dependent dioxygenase. nih.govuniprot.org This enzyme hydroxylates glutarate to produce L-2-hydroxyglutarate. nih.govuniprot.org Subsequently, L-2-hydroxyglutarate oxidase (LhgO) oxidizes L-2-hydroxyglutarate to 2-ketoglutarate, which is a key intermediate in the TCA cycle. nih.govnih.gov This pathway effectively converts the five-carbon glutarate into a central metabolic intermediate. researchgate.net
| Enzyme | Substrate(s) | Product(s) | Organism Example |
| Glutarate hydroxylase (CsiD) | Glutarate, O2, 2-Ketoglutarate | L-2-hydroxyglutarate, CO2, Succinate (B1194679) | Pseudomonas putida |
| L-2-hydroxyglutarate oxidase (LhgO) | L-2-hydroxyglutarate | 2-Ketoglutarate | Pseudomonas putida |
Integration with Glyoxylate (B1226380) Cycle
The catabolism of Glutarate(1-), particularly through the Glutaryl-CoA dehydrogenation pathway, can be integrated with the glyoxylate cycle. researchgate.net The glyoxylate cycle is an anabolic pathway that allows organisms to synthesize carbohydrates from two-carbon compounds like acetate. wikipedia.org
In the context of glutarate metabolism, the Acetyl-CoA generated from the breakdown of Crotonyl-CoA can be condensed into a four-carbon compound, succinate, via the glyoxylate cycle. researchgate.netwikipedia.org This integration is significant as it allows the carbon from glutarate to be channeled into gluconeogenesis for the synthesis of glucose and other essential macromolecules. nih.gov This connection between glutarate breakdown and the glyoxylate cycle demonstrates the metabolic flexibility of organisms in utilizing diverse carbon sources for both energy and biosynthesis. researchgate.net The key enzymes of the glyoxylate cycle are isocitrate lyase and malate (B86768) synthase. wikipedia.org
Reversibility of Glutarate(1-) Metabolic Reactions
For instance, the transamination reactions that are often involved in the initial steps of amino acid catabolism leading to glutarate formation are typically reversible. davuniversity.orgoup.com The enzyme glutamate (B1630785) dehydrogenase, which can produce glutamate from α-ketoglutarate and ammonia, catalyzes a reversible reaction. oup.com This reversibility allows for the synthesis of amino acids when they are needed for protein synthesis or other biosynthetic processes. cuny.edu
Enzymology and Mechanistic Aspects of Glutarate 1 Transformations
Glutaryl-CoA Dehydrogenase (GCDH)
Glutaryl-CoA Dehydrogenase (GCDH) is a key mitochondrial enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide. wikipedia.org This reaction is a vital step in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. wikipedia.orguniprot.org The enzyme belongs to the acyl-CoA dehydrogenase (ACD) family and is unique in its ability to catalyze both a dehydrogenation and a decarboxylation reaction. acs.orgrcsb.org
Human GCDH exists as a homotetramer in the mitochondrial matrix, with each subunit having a molecular weight of approximately 45 kDa. wikipedia.org The protein consists of three main domains: an N-terminal alpha-helical domain, a central beta-sheet domain, and a C-terminal alpha-helical domain. nih.gov The flavin adenine (B156593) dinucleotide (FAD) cofactor is situated at the interface between the middle beta-sheet and the C-terminal alpha-helical domain of one subunit and the C-terminal domain of an adjacent subunit. wikipedia.org
The active site of GCDH, in its unliganded form, contains a chain of three water molecules that are displaced upon substrate binding. wikipedia.orgrcsb.org The substrate-binding pocket is designed to accommodate the glutaryl-CoA molecule, positioning it correctly for catalysis. wikipedia.org Key residues within the active site, such as Glu370, play a direct role in the catalytic mechanism. acs.orgrcsb.org Additionally, an allosteric binding site, distinct from the active site, has been identified at the convergence of the two alpha-helical bundle domains. gaintherapeutics.com This site is composed of 18 residues and is located approximately 12 Å from the active site. gaintherapeutics.com
Table 1: Structural Characteristics of Human Glutaryl-CoA Dehydrogenase (GCDH)
| Characteristic | Description | Source |
|---|---|---|
| Quaternary Structure | Homotetramer | wikipedia.org |
| Subunit Molecular Weight | ~45 kDa | wikipedia.org |
| Domains | N-terminal alpha-helical, middle beta-sheet, C-terminal alpha-helical | nih.gov |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | uniprot.orgfamiliasga.com |
| Active Site Feature | Contains displaceable water molecules in unliganded state | wikipedia.orgrcsb.org |
| Allosteric Site | Located at the interface of the alpha-helical domains, ~12 Å from the active site | gaintherapeutics.com |
The catalytic process of GCDH involves a multi-step mechanism. wikipedia.org It begins with the binding of glutaryl-CoA to the enzyme. wikipedia.org The catalytic base, Glu370, then abstracts a proton from the alpha-carbon (C2) of the substrate. acs.orgrcsb.org This is followed by the transfer of a hydride from the beta-carbon (C3) to the N(5) position of the FAD cofactor, resulting in the reduced form of FAD. wikipedia.orgacs.org
This initial dehydrogenation step forms a glutaconyl-CoA intermediate that remains bound to the enzyme. researchgate.netgenome.jp The subsequent decarboxylation of glutaconyl-CoA is initiated by the polarization of the carbonyl group, which facilitates the breaking of the Cγ-Cδ bond to release carbon dioxide and form a dienolate anion of crotonyl-CoA. wikipedia.orgacs.org This transient anion is stabilized by Arg94. acs.orgrcsb.org Finally, the dienolate intermediate is protonated by the conjugated acid of Glu370, yielding crotonyl-CoA, which is then released from the active site. wikipedia.orgacs.org The catalytic cycle is completed when the reduced FAD is re-oxidized by an external electron acceptor. wikipedia.org
Table 2: Key Steps in the Catalytic Mechanism of GCDH
| Step | Description | Key Residues/Cofactors | Source |
|---|---|---|---|
| 1. Substrate Binding | Glutaryl-CoA binds to the active site. | wikipedia.org | |
| 2. Dehydrogenation | Abstraction of α-proton and hydride transfer to FAD. | Glu370, FAD | acs.orgrcsb.org |
| 3. Intermediate Formation | Formation of enzyme-bound glutaconyl-CoA. | researchgate.netgenome.jp | |
| 4. Decarboxylation | Release of CO2 and formation of a crotonyl-CoA dienolate anion. | Arg94 | wikipedia.orgacs.org |
| 5. Protonation | Protonation of the dienolate anion to form crotonyl-CoA. | Glu370 | wikipedia.orgacs.org |
| 6. Product Release | Release of crotonyl-CoA from the active site. | uniprot.org | |
| 7. Cofactor Regeneration | Re-oxidation of reduced FAD by an electron acceptor. | FAD, Electron Transfer Flavoprotein | wikipedia.org |
The catalytic function of GCDH is critically dependent on the presence of Flavin Adenine Dinucleotide (FAD) as a prosthetic group. uniprot.orgfamiliasga.com Each subunit of the homotetrameric enzyme contains one FAD molecule. familiasga.com FAD acts as the immediate electron acceptor during the oxidation of glutaryl-CoA. wikipedia.orggenome.jp
Following the reduction of FAD, the electrons are transferred to the electron transfer flavoprotein (ETF). uniprot.orgresearchgate.net ETF then shuttles these electrons to the main mitochondrial electron transport chain, completing the oxidative part of the catalytic cycle. researchgate.net The interaction with ETF is essential for the re-oxidation of the FAD cofactor, allowing the enzyme to undergo further catalytic cycles. wikipedia.orggenome.jp
Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)
Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) is a mitochondrial enzyme that plays a role in the metabolism of glutarate. nih.govresearchgate.net It catalyzes the reversible transfer of a CoA moiety from a donor molecule, such as succinyl-CoA, to glutarate, forming glutaryl-CoA. uniprot.orgebi.ac.uk This function is considered a "metabolite repair" mechanism, preventing the loss of glutarate through urinary excretion by converting it back into a metabolically active form. nih.gov
SUGCT is classified as a type III CoA transferase. nih.govbiorxiv.org The structure of human SUGCT has been determined, providing the first structural insight into a eukaryotic type III CoA transferase. biorxiv.orgdntb.gov.ua The enzyme's structure reveals a specific active site pocket. nih.gov
SUGCT exhibits a degree of substrate promiscuity. nih.gov While its main physiological role appears to be the succinyl-CoA-dependent conversion of glutarate to glutaryl-CoA, it can also utilize other dicarboxylic acids and their CoA esters. nih.govuniprot.org Preferred CoA donors include succinyl-CoA and glutaryl-CoA. uniprot.org The enzyme can accept a range of dicarboxylates, including glutarate, succinate (B1194679), adipate (B1204190), itaconate, and 3-hydroxy-3-methylglutarate. uniprot.org
Table 3: Substrate Specificity of Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)
| Substrate Type | Examples | Source |
|---|---|---|
| CoA Donors | Succinyl-CoA, Glutarate-CoA | uniprot.org |
| Dicarboxylate Acceptors | Glutarate, Succinate, Adipate, Itaconate, 3-Hydroxy-3-methylglutarate | uniprot.org |
The mechanism of CoA transfer by SUGCT involves a reversible reaction where the CoA moiety is transferred from a dicarboxyl-CoA donor to a dicarboxylate acceptor. uniprot.org The primary physiological reaction is the transfer of CoA from succinyl-CoA to glutarate, which results in the formation of glutaryl-CoA and succinate. uniprot.orgbiorxiv.org This reaction can proceed in both the forward and reverse directions. uniprot.org The enzyme facilitates this transfer, allowing for the re-esterification of free glutarate back into its CoA derivative, which can then be further metabolized by enzymes like GCDH. nih.gov
Other Enzymes Catalyzing Glutarate(1-) or Glutaryl-CoA Reactions
Glutarate semialdehyde dehydrogenase, encoded by the gabD gene, is a key enzyme in the degradation pathway of L-lysine. uniprot.orgnih.gov It catalyzes the conversion of glutarate semialdehyde to glutarate. uniprot.orgnih.gov This reaction is an NAD(P)+-dependent oxidation. uniprot.orgnih.gov In Escherichia coli, the GabD enzyme shows a preference for NADP+ as a cofactor, with the measured activity being approximately 20-fold higher with NADP+ compared to NAD+. uniprot.org
The enzyme is part of the GABA (gamma-aminobutyric acid) degradation pathway, which allows some bacteria to use GABA as a nitrogen source. uniprot.org However, it exhibits substrate promiscuity, enabling it to also function in L-lysine degradation by acting on glutarate semialdehyde. uniprot.orgnih.gov This dual functionality highlights its role in connecting different metabolic pathways. The expression of gabD is induced under various stress conditions, including acidic pH, nitrogen limitation, high osmolarity, and starvation. uniprot.org
In the context of glutarate production in metabolically engineered Corynebacterium glutamicum, the overexpression of the gabTD operon, which includes the gene for aminovalerate transaminase (GabT), has been shown to significantly improve the conversion of 5-aminovalerate (5AVA) to glutarate. frontiersin.orgrsc.org Different microbial sources of the gabTD operon have been tested to optimize glutarate production, with the operon from P. putida KT2440 showing effectiveness. frontiersin.org
| Enzyme | Gene | Organism | Reaction | Cofactor |
| Glutarate Semialdehyde Dehydrogenase | gabD | Escherichia coli, Pseudomonas putida, Corynebacterium glutamicum | Glutarate semialdehyde + NAD(P)+ + H₂O → Glutarate + NAD(P)H + 2H+ | NADP+ (preferred), NAD+ |
Aminovalerate transaminase, encoded by the gabT gene, is another crucial enzyme in the lysine (B10760008) degradation pathway, responsible for the transamination of 5-aminovalerate (5AVA) to produce glutarate semialdehyde. nih.govfrontiersin.org This reaction typically uses α-ketoglutarate as the amino group acceptor, yielding L-glutamate as a co-product. frontiersin.org
The transamination reaction catalyzed by GabT is a vital link in pathways engineered to produce glutarate from lysine. nih.govmdpi.com The regeneration of the α-ketoglutarate co-substrate is important for the continuous operation of the pathway. frontiersin.org
| Enzyme | Gene | Organism | Reaction | Co-substrate/Co-product |
| Aminovalerate Transaminase | gabT | Escherichia coli, Pseudomonas putida, Corynebacterium glutamicum | 5-Aminovalerate + α-Ketoglutarate ⇌ Glutarate semialdehyde + L-Glutamate | α-Ketoglutarate / L-Glutamate |
Lysine decarboxylase, encoded by the ldcC gene in E. coli, initiates a key pathway for lysine degradation by converting L-lysine to cadaverine (B124047). nih.govnih.gov While not directly acting on glutarate, its role is foundational in engineered pathways that produce glutarate from lysine via the cadaverine route. nih.govfrontiersin.org This pathway involves the subsequent conversion of cadaverine through a series of enzymatic steps, ultimately leading to glutarate. nih.gov
In several metabolic engineering studies, ldcC from E. coli is overexpressed in host organisms like Corynebacterium glutamicum to channel lysine towards the production of compounds like 5-aminovalerate and subsequently glutarate. nih.govfrontiersin.org The activity of LdcC can be a rate-limiting step, and its efficient expression is critical for high yields of the final product. researchgate.net For example, in the construction of a synthetic pathway in C. glutamicum for glutarate production, ldcC from E. coli was a core component. nih.gov
| Enzyme | Gene | Organism | Reaction |
| Lysine Decarboxylase | ldcC | Escherichia coli | L-Lysine → Cadaverine + CO₂ |
Glutarate hydroxylase, also known as carbon starvation-induced protein D (CsiD), is an Fe(II)/2-oxoglutarate-dependent dioxygenase. nih.govacs.org This enzyme catalyzes the highly specific hydroxylation of glutarate at the C2 position to produce (S)-2-hydroxyglutarate. acs.org This reaction is a key step in the lysine biodegradation pathway in organisms like Escherichia coli and Pseudomonas putida. acs.orgresearchgate.net
The reaction mechanism involves the activation of molecular oxygen and the concomitant decarboxylation of 2-oxoglutarate to succinate. frontiersin.org CsiD is highly specific for glutarate as its primary substrate. nih.gov Computational studies have shown that the enzyme's active site guides the reaction towards the selective formation of the (S)-2-hydroxyglutarate product by favoring hydrogen atom abstraction from the pro-S C2 position of glutarate. acs.org The enzyme's expression is induced during periods of carbon starvation. nih.govnih.gov
In the context of metabolic engineering, CsiD has been utilized to extend the lysine degradation pathway to produce L-2-hydroxyglutarate. frontiersin.org The efficiency of this enzyme can be affected by product inhibition, although it is considered to be weak. frontiersin.org
| Enzyme | Gene | Organism | Reaction | Cofactors/Co-substrates |
| Glutarate Hydroxylase | csiD | Escherichia coli, Pseudomonas putida | Glutarate + O₂ + 2-Oxoglutarate → (S)-2-Hydroxyglutarate + Succinate + CO₂ | Fe(II), O₂, 2-Oxoglutarate |
Impact of Enzyme Promiscuity on Glutarate(1-) Metabolism
Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, plays a significant role in glutarate metabolism. nih.govwikipedia.org This phenomenon is particularly evident in the enzymes involved in the degradation of lysine and related compounds. nih.gov For instance, enzymes of the GABA metabolic pathway, GabT and GabD, exhibit promiscuous activity towards substrates in the lysine degradation pathway. uniprot.orgnih.gov
GabT, the 4-aminobutyrate aminotransferase, can also efficiently catalyze the transamination of 5-aminovalerate, a key intermediate in a glutarate biosynthesis pathway. nih.govmdpi.com Similarly, GabD, the succinate-semialdehyde dehydrogenase, can oxidize glutarate semialdehyde to glutarate, in addition to its canonical substrate, succinate semialdehyde. uniprot.orgnih.gov This inherent flexibility allows organisms to utilize alternative substrates and can be exploited for the development of novel biosynthetic pathways in metabolic engineering. rsc.orgembopress.org
The promiscuous activities of these enzymes form the basis of "underground" metabolic pathways that may only become significant under specific conditions, such as substrate accumulation or during laboratory evolution experiments. pnas.org In the context of producing glutarate, the promiscuous activities of enzymes like PatA (putrescine aminotransferase) and PatD (γ-aminobutyraldehyde dehydrogenase) are also harnessed. nih.gov These enzymes, typically involved in putrescine catabolism, also act on the C5 substrates cadaverine and aminovaleraldehyde, respectively, to contribute to the glutarate synthesis pathway. nih.gov This demonstrates how a cell's existing enzymatic machinery can be repurposed for novel metabolic functions, a key principle in synthetic biology and metabolic engineering. nih.govpnas.org
Regulatory Mechanisms of Glutarate 1 Metabolic Flux
Genetic Regulation of Glutarate(1-) Metabolizing Enzymes
The expression of genes encoding the enzymes responsible for glutarate metabolism is a critical control point. This genetic regulation allows cells to adapt to changes in substrate availability and metabolic state.
In the bacterium Pseudomonas putida KT2440, the catabolism of glutarate is controlled by two distinct regulatory proteins. A GntR family protein, CsiR, acts as a repressor for the transcription of csiD and lhgO, which are key genes in the glutarate hydroxylation pathway. Concurrently, a LysR family protein, GcdR, activates the transcription of gcdH and gcoT, pivotal genes in the glutaryl-CoA dehydrogenation pathway. These two regulatory systems operate independently, without cross-regulation between the two glutarate catabolic pathways.
In plants, the genetic regulation of lysine (B10760008) catabolism, which produces glutarate as an intermediate, is also well-documented. The bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH) are key enzymes in this pathway. An increase in the intracellular concentration of free lysine leads to the transcriptional upregulation of the genes encoding LKR/SDH and AASADH, thereby enhancing the metabolic flux from lysine to α-aminoadipate. In maize, the transcription factor Opaque2 has been shown to control the gene encoding the LKR/SDH enzyme. For instance, in maize lines with the opaque2 mutation, the mRNA levels of LKR/SDH are significantly reduced, leading to decreased lysine degradation.
Furthermore, studies in rice have revealed that the gene for LKR/SDH is directly regulated by major transcriptional regulators of seed storage protein genes, such as the bZIP transcription factor RISBZ1 and the DOF transcription factor RPBF. This indicates a coordinated regulation between amino acid storage and catabolism.
Allosteric Regulation and Feedback Inhibition
Allosteric regulation and feedback inhibition provide rapid, short-term control over metabolic pathways by modulating the activity of key enzymes in response to the binding of effector molecules at sites distinct from the active site.
A primary example of feedback inhibition relevant to glutarate metabolism is found in the lysine biosynthesis pathway in yeast and other fungi. The first enzyme in this pathway, homocitrate synthase (HCS), is subject to feedback inhibition by the end-product, L-lysine. L-lysine competes with the substrate 2-oxoglutarate for binding to the active site of HCS, thereby reducing the metabolic flux through the pathway and preventing the over-accumulation of lysine and its intermediates.
Glutamate (B1630785) dehydrogenase (GDH), an enzyme that links glutamate metabolism with the TCA cycle and is indirectly connected to glutarate metabolism, is subject to complex allosteric regulation. In mammals, GDH is allosterically activated by ADP and leucine, and inhibited by GTP and palmitoyl-CoA. This regulation allows the cell to modulate glutamate and, by extension, glutarate metabolism in response to its energy status. For example, high levels of ADP, indicating a low energy state, activate GDH to promote the entry of amino acid-derived carbon into the TCA cycle for energy production. Conversely, high GTP levels, a sign of energy sufficiency, inhibit GDH.
In plants, the activity of the LKR domain of the bifunctional LKR-SDH enzyme is regulated by calcium (Ca2+) and phosphorylation. Increased lysine levels can lead to lysine-dependent phosphorylation of the LKR domain, which in turn increases its activity and promotes lysine degradation.
Post-translational Modifications Affecting Enzyme Activity (e.g., glutarylation)
Post-translational modifications (PTMs) of enzymes provide another layer of regulation for metabolic pathways. Glutarylation, the addition of a glutaryl group to a lysine residue, is a recently discovered PTM that plays a significant role in regulating enzyme activity. This modification is reversible and dynamic, adding a five-carbon acyl group and changing the charge of the lysine residue from positive to negative, which can alter protein structure and function.
The primary enzyme responsible for removing this modification is the NAD+-dependent deacetylase Sirtuin 5 (SIRT5), which exhibits robust deglutarylase activity. The expression of SIRT5 itself can be regulated by factors such as PGC-1α and AMPK. In the absence of SIRT5, global protein glutarylation increases significantly. Nicotinamide can inhibit the deglutarylase activity of SIRT5.
A key example of glutarylation's regulatory role is its effect on carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), the rate-limiting enzyme in the urea (B33335) cycle. Glutarylation of CPS1 inhibits its enzymatic activity. SIRT5 can deglutarylate and thereby reactivate CPS1. In
Biological Roles and Mechanistic Consequences of Glutarate 1 Accumulation/modulation
Role in Microbial Physiology and Biotechnology
Glutarate(1-) as a Bio-based Chemical Building Block
Glutarate, a five-carbon linear dicarboxylic acid, is recognized as a valuable platform chemical for the synthesis of various polymers, including polyesters and polyamides like nylon-4,5 and nylon-5,5. researchgate.net The conventional chemical synthesis of glutarate involves the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) with nitric acid, a process associated with environmental pollution and greenhouse gas emissions. researchgate.net Consequently, there is a growing interest in developing sustainable bio-based production routes for glutarate. researchgate.netrsc.org
Microbial fermentation offers a promising alternative to petroleum-based chemical synthesis. researchgate.net Glutarate can serve as a building block for bioplastics, and its production has been explored in various microorganisms. researchgate.net The establishment of efficient bio-based synthesis of glutarate is driven by the need for more environmentally friendly and economically feasible production methods. researchgate.netfrontiersin.org
Optimizing Microbial Strains for Glutarate(1-) Production
Significant research has been dedicated to engineering microbial strains for efficient glutarate production. Initial efforts in Escherichia coli utilized the L-lysine degradation pathway or the 5-aminovalerate (5AVA) pathway from Pseudomonas putida KT2440, though these were not optimized. frontiersin.org Similarly, Corynebacterium glutamicum was engineered to produce glutarate as a by-product of 5AVA synthesis. frontiersin.org
Metabolic engineering strategies have been employed to enhance glutarate titers. In one study, a novel biosynthetic pathway was established in E. coli by combining a "+1" carbon chain extension from α-ketoglutarate (α-KG) with an α-keto acid decarboxylation pathway. researchgate.net Another approach in E. coli involved a five-step reverse adipate-degradation pathway (RADP) identified in Thermobifida fusca. researchgate.net
In Corynebacterium glutamicum, a strain was developed that could produce over 90 g/L of glutarate from glucose and molasses-based sugars in a fed-batch process, with a yield of up to 0.70 mol per mol of sugar and a maximum productivity of 1.8 g/L/h. rsc.orgbsz-bw.de This was achieved by overexpressing genes for 5-aminovalerate transaminase and glutarate semialdehyde dehydrogenase, and by enhancing the re-import of the intermediate 5-aminovalerate. rsc.org
To address the issue of intermediate accumulation, which can limit production, a microbial consortium of two engineered E. coli strains was developed. frontiersin.org This system separated the glutarate production pathway into two different cell types, leading to a significant reduction in the accumulation of 5-AMV and an improved glutarate yield of 95.1% from L-lysine. frontiersin.org Using a fed-batch strategy, this consortium achieved a final glutarate titer of 43.8 g/L. frontiersin.org
Further optimization in E. coli involved engineering a lysine-overproducing strain and introducing a pathway consisting of aromatic aldehyde synthase, monoamine oxidase, and aldehyde dehydrogenase. researchgate.net Rational mutagenesis of the aldehyde dehydrogenase and overexpression of a glutarate tolerance gene led to a glutarate titer of 88.4 g/L. researchgate.net
Table 1: Examples of Engineered Microbial Strains for Glutarate Production
| Microorganism | Engineering Strategy | Key Genes/Pathways | Reported Titer | Reference |
| Corynebacterium glutamicum | Overexpression of 5-aminovalerate pathway enzymes and importer | gabT, gabD, NCgl0464 | >90 g/L | rsc.orgbsz-bw.de |
| Escherichia coli | Microbial consortium | DavAB (L-lysine monooxygenase and 5-aminovaleramide amidohydrolase) and GabDT (5-aminovalerate transaminase and glutarate semialdehyde dehydrogenase) in separate strains | 43.8 g/L | frontiersin.org |
| Escherichia coli | Engineered lysine (B10760008) overproducer with AMA pathway | Aromatic aldehyde synthase, monoamine oxidase, aldehyde dehydrogenase, cbpA | 88.4 g/L | researchgate.net |
| Corynebacterium glutamicum | Deletion of glutamate (B1630785) dehydrogenase gene (gdh) | Synthetic glutarate biosynthesis pathway | 25 g L⁻¹ | frontiersin.org |
Metabolic Modulation by Glutarate(1-) in Cellular Models
Inhibition of α-Ketoglutarate-Dependent Dioxygenases (e.g., TET2, HIF-P4H-1)
Glutarate has been identified as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases (αKGDDs), a large family of enzymes involved in various cellular processes. researchgate.netnih.gov These enzymes require α-ketoglutarate as a co-substrate. d-nb.info Glutarate's structural similarity to α-ketoglutarate allows it to bind to the active site of these enzymes, thereby inhibiting their activity. researchgate.netresearchgate.net
One notable target of glutarate is the Ten-Eleven Translocation (TET) family of enzymes, specifically TET2, which are involved in DNA demethylation. nih.govbiorxiv.org In cell-free enzymatic assays, glutarate was shown to inhibit recombinant TET2. biorxiv.org This inhibition leads to a decrease in the product of the TET2 reaction, 5-hydroxy-methylcytosine (5hmC), in human CD8+ T cells. biorxiv.org
Another critical αKGDD inhibited by glutarate is the Hypoxia-Inducible Factor-Prolyl Hydroxylase (HIF-P4H). biorxiv.org Inhibition of HIF-P4H-1 by glutarate leads to the stabilization of Hypoxia-Inducible Factor (HIF), a key transcription factor that regulates cellular responses to low oxygen. biorxiv.org This results in the induced transcription of HIF target genes, including those involved in glycolysis such as GLUT1 and PDHK1. biorxiv.org
The inhibition of αKGDDs by glutarate has significant implications for cellular function, particularly in the context of the immune system. For instance, by inhibiting these enzymes in T cells, glutarate can modulate T cell differentiation and metabolism, potentially enhancing anti-tumor immunity. researchgate.netnih.gov
Glutarylation of Metabolic Enzymes (e.g., PDH E2 subunit)
Beyond its role as an enzyme inhibitor, glutarate, in its activated form glutaryl-CoA, can directly modify proteins through a post-translational modification known as glutarylation. nih.govbiorxiv.org This process involves the attachment of a glutaryl group to lysine residues on target proteins. biorxiv.orgbiorxiv.org
The functional consequence of PDHc inhibition by glutarylation is a shift in cellular metabolism. biorxiv.org With the link between glycolysis and the TCA cycle partially blocked, cells exhibit increased rates of glycolysis. biorxiv.org This metabolic reprogramming has been observed in CD8+ T cells, where glutarate exposure leads to rapid reductions in PDHc activity and a corresponding increase in glycolysis. biorxiv.org Chronic exposure to glutarate can alter cellular metabolism through both glutarylation and phosphorylation of the PDHc, the latter being an indirect effect of HIF-P4H-1 inhibition. biorxiv.org
Biochemical Pathways Leading to Elevated Glutarate(1-) Levels in Specific Metabolic Disorders (Mechanistic Focus)
The primary metabolic disorder associated with elevated levels of glutarate is Glutaric Aciduria Type 1 (GA1). plos.orgnih.gov GA1 is an autosomal recessive disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). plos.orgnih.gov This enzyme is crucial for the mitochondrial catabolism of the amino acids lysine, hydroxylysine, and tryptophan. plos.org
In a healthy individual, the breakdown of these amino acids produces glutaryl-CoA, which is then converted by GCDH to crotonyl-CoA. nih.gov However, in individuals with GA1, the deficient GCDH activity leads to the accumulation of glutaryl-CoA. plos.org This excess glutaryl-CoA is then hydrolyzed to glutaric acid (which exists as glutarate at physiological pH) and also converted to 3-hydroxyglutaric acid. plos.orgnih.gov
The accumulation of glutarate and 3-hydroxyglutaric acid in body fluids and tissues is the hallmark of GA1. plos.org These metabolites are neurotoxic and are believed to cause neuronal damage by interfering with key metabolic pathways. plos.orgnih.gov For instance, glutaryl-CoA can inhibit the α-ketoglutarate dehydrogenase complex (OGDC), a rate-limiting enzyme in the TCA cycle. plos.org This inhibition disrupts cellular energy metabolism, potentially leading to the severe neurological symptoms observed in GA1 patients, particularly striatal degeneration. plos.orgnih.gov
Glutaric Aciduria Type I (GCDH Deficiency)
Glutaric Aciduria Type I (GA-I) is an autosomal recessive neurometabolic disorder caused by a severe deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is essential for the oxidative catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. A deficiency in GCDH activity disrupts this pathway, leading to the accumulation of specific metabolites that are toxic to the brain, particularly the striatum.
The enzymatic block in GCDH deficiency results in the buildup of upstream metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). These compounds accumulate in tissues and are subsequently found in high concentrations in the plasma and urine of affected individuals. While GA is the primary dicarboxylic acid that accumulates, 3-OH-GA is considered a more specific and pathologically significant marker for the disease. The accumulation of these metabolites is the central biochemical feature of GA-I and is directly linked to the pathophysiology of the condition.
Research using various experimental models has elucidated the toxic effects of GA and 3-OH-GA, establishing their roles in the neuronal damage characteristic of GA-I. These metabolites are often referred to as "endogenous neurotoxins" due to their detrimental effects on the central nervous system.
Excitotoxicity: Studies have shown that both GA and 3-OH-GA can induce excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. 3-OH-GA, in particular, has been demonstrated to act as a low-potency agonist at N-methyl-D-aspartate (NMDA) receptors, leading to neuronal overstimulation.
Oxidative Stress: The accumulation of these acids leads to the generation of reactive oxygen species (ROS), causing oxidative stress. This state of oxidative imbalance damages cellular components, including lipids, proteins, and DNA, contributing to cell death. In rat models, intrastriatal administration of GA has been shown to induce oxidative damage.
Impaired Energy Metabolism: GA and 3-OH-GA disrupt mitochondrial function and cellular energy production. They have been found to inhibit key enzymes in the Krebs cycle and the electron transport chain, leading to a deficit in ATP, the cell's primary energy currency. This energy failure is particularly damaging to the developing brain, which has high energy demands.
The following table summarizes key research findings from animal and in vitro models regarding the neurotoxic effects of these metabolites.
Table 1: Summary of Research Findings on the Biochemical Consequences of GA and 3-OH-GA Accumulation| Model System | Metabolite Studied | Observed Biochemical Effect | Reference |
|---|---|---|---|
| Rat brain synaptosomes | Glutaric Acid | Inhibition of glutamate uptake, leading to potential excitotoxicity. | |
| Young rats (in vivo) | Glutaric Acid | Induction of oxidative stress and striatal lesions similar to human GA-I. | |
| Rat brain slices | 3-Hydroxyglutaric Acid | Induction of neuronal cell death via NMDA receptor activation. | |
| In vitro neuronal cultures | 3-Hydroxyglutaric Acid | Promotion of apoptosis (programmed cell death) and oxidative damage. | |
| Isolated mitochondria | Glutaric Acid | Inhibition of key enzymes in the Krebs cycle, impairing energy metabolism. |
Advanced Research Methodologies for Glutarate 1 Studies
Enzymatic Assays for Glutarate(1-) Metabolizing Enzymes (e.g., spectrophotometric, fluorometric)
The study of glutarate(1-) metabolism relies on robust and sensitive assays to quantify the activity of key enzymes. These assays are crucial for diagnosing metabolic disorders, understanding enzyme kinetics, and engineering metabolic pathways. Spectrophotometric and fluorometric assays are commonly employed due to their adaptability and potential for high-throughput screening.
A primary enzyme in glutarate metabolism is Glutaryl-CoA Dehydrogenase (GCDH) , which is involved in the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan. faimallusr.com Deficiencies in this enzyme lead to the accumulation of glutaric acid and related metabolites. faimallusr.com Enzymatic assays for GCDH are the "gold standard" for confirming a diagnosis of Glutaric Aciduria Type I. faimallusr.com These assays can be performed on patient-derived samples like fibroblasts or leukocytes to measure residual enzyme activity. faimallusr.com Commercially available ELISA (enzyme-linked immunosorbent assay) kits provide a method for the quantitative measurement of GCDH concentrations in various biological samples, including tissue homogenates and cell lysates. abbexa.commybiosource.commybiosource.com These sandwich ELISA kits typically involve an antibody pre-coated onto a microplate that captures the GCDH from the sample, followed by detection with a conjugated secondary antibody. mybiosource.com
Another key enzyme is L-2-hydroxyglutarate dehydrogenase (L2HGDH) . Assays for this enzyme are important for studying L-2-hydroxyglutaric aciduria. ELISA kits are available for the quantitative measurement of L2HGDH protein in human and mouse samples. biocompare.com For detecting the product of aberrant enzyme activity, D-2-hydroxyglutarate (D2HG), colorimetric and fluorometric assays are available. These assays utilize a specific D-2-hydroxyglutarate dehydrogenase that oxidizes D2HG to α-ketoglutarate, leading to the production of a colored or fluorescent product that can be measured. abcam.comsigmaaldrich.com One such assay is based on the conversion of D2HG to α-ketoglutarate by D-2-hydroxyglutarate dehydrogenase (HGDH) in the presence of NAD+, which generates NADH. nih.gov The NADH produced is then detected, and its amount is proportional to the initial D2HG concentration. nih.gov This method is sensitive enough to detect basal levels of D2HG in tissues and serum. nih.gov
Enzymatic assays are also fundamental in the study of glutamate (B1630785) metabolism , which is interconnected with glutarate pathways. Glutamate can be measured using biosensors that employ enzymes like glutamate oxidase. tandfonline.com These biosensors can be based on potentiometric detection of ammonium (B1175870) ions produced from the enzymatic reaction. tandfonline.com Additionally, bioluminescent assays, such as the Glutamine/Glutamate-Glo™ Assay, offer a highly sensitive method for measuring both glutamine and glutamate in various biological samples, minimizing interference seen in colorimetric and fluorescent methods. promega.de
Table 1: Examples of Enzymatic Assays for Glutarate(1-) Metabolizing Enzymes and Related Metabolites
| Analyte/Enzyme | Assay Type | Principle | Detection Method | Sample Types |
|---|---|---|---|---|
| Glutaryl-CoA Dehydrogenase (GCDH) | ELISA | Sandwich immunoassay | Colorimetric | Tissue homogenates, cell lysates, biological fluids |
| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | ELISA | Sandwich immunoassay | Colorimetric | Human and mouse samples |
| D-2-Hydroxyglutarate (D2HG) | Colorimetric Assay | Enzymatic oxidation of D2HG to α-ketoglutarate, which reduces a probe to a colored product. | Absorbance at 450 nm | Urine, cell lysates, tissue lysates |
| D-2-Hydroxyglutarate (D2HG) | Fluorometric Assay | Enzymatic oxidation of D2HG to α-ketoglutarate coupled to the reduction of a non-fluorescent substrate to a fluorescent product. | Fluorescence (λex = 540 nm / λem = 590 nm) | Serum, urine, cell culture supernatants, cell/tissue lysates |
| Glutamate | Potentiometric Biosensor | Immobilized glutamate oxidase produces ammonium ions from glutamate. | Potentiometric measurement of ammonium ions | Biological samples, food samples |
| Glutamine/Glutamate | Bioluminescent Assay | Enzymatic conversion of glutamine to glutamate, followed by a reaction producing a luminescent signal. | Luminescence | Variety of sample types |
Stable Isotope Tracing and Flux Analysis for Elucidating Glutarate(1-) Pathways
Stable isotope tracing, particularly using ¹³C-labeled substrates, coupled with metabolic flux analysis (¹³C-MFA), is a powerful technique for dissecting the intricate network of metabolic pathways, including those involving glutarate(1-). This methodology allows researchers to track the flow of atoms from a labeled precursor through various metabolic reactions, providing quantitative insights into the rates (fluxes) of these pathways.
In the context of glutarate metabolism, which is often linked to the tricarboxylic acid (TCA) cycle and amino acid metabolism, ¹³C-MFA can elucidate the contributions of different carbon sources to glutarate synthesis and degradation. For instance, by using ¹³C-labeled glucose or glutamine, researchers can trace the incorporation of these labels into TCA cycle intermediates like α-ketoglutarate, a key precursor in some glutarate biosynthesis pathways. nih.govcellsignal.combosterbio.com The labeling patterns of these intermediates and downstream metabolites, including glutarate itself, can be measured using techniques like mass spectrometry. nih.gov
The selection of the isotopic tracer is critical. ¹³C-glucose tracers are generally effective for determining fluxes in the upper parts of metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov In contrast, ¹³C-glutamine tracers often provide better resolution for fluxes in the lower part of metabolism, including the TCA cycle. nih.gov In some cases, performing parallel labeling experiments with different tracers can provide a more comprehensive understanding of the metabolic network. nih.gov
For example, studies on endothelial cell metabolism have utilized ¹³C MFA with labeled glucose and glutamine to understand how metabolic pathways are altered under different conditions. mdpi.com These studies have shown that glutamine is a significant carbon source for the TCA cycle. mdpi.com The analysis of labeling patterns in TCA metabolites like citrate, α-ketoglutarate, succinate (B1194679), fumarate, and malate (B86768) provides crucial data for flux calculations. nih.govmdpi.com This approach can reveal the directionality of pathways, such as distinguishing between the oxidative and reductive carboxylation pathways in the TCA cycle. humanmetabolome.com
While not directly focused on glutarate, the principles of ¹³C-MFA are directly applicable. For instance, in engineered microbes producing glutarate, ¹³C-tracing could quantify the flux from central carbon metabolism (e.g., glucose) to the glutarate production pathway versus competing pathways. This information is invaluable for identifying metabolic bottlenecks and guiding further genetic engineering efforts to improve production yields. The data obtained from these experiments, specifically the mass isotopomer distributions of key metabolites, are then used to computationally estimate the intracellular metabolic fluxes. researchgate.net
Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation
Genetic engineering and synthetic biology have become indispensable tools for manipulating and optimizing metabolic pathways for the production of valuable chemicals, including glutarate. frontiersin.org These approaches involve the rational design and construction of novel biosynthetic routes in microbial hosts like Escherichia coli and Corynebacterium glutamicum. frontiersin.orgacs.org
A common strategy for glutarate production is to leverage the L-lysine degradation pathway. acs.org For example, a synthetic pathway can be constructed in C. glutamicum, a bacterium known for its ability to overproduce L-lysine. frontiersin.orgnih.gov This can involve introducing a five-step pathway that converts L-lysine to glutarate. frontiersin.orgnih.gov To enhance the efficiency of this pathway, metabolic engineering strategies are employed, such as deleting genes responsible for the formation of by-products. frontiersin.orgnih.gov For instance, eliminating the formation of cadaverine (B124047) and N-acetylcadaverine can redirect carbon flux towards glutarate. frontiersin.org Furthermore, deleting the gene for glutamate dehydrogenase (gdh) has been shown to increase glutarate titers by coupling glutarate production to essential nitrogen assimilation. frontiersin.orgnih.govmdpi.com
In E. coli, several novel glutarate biosynthetic pathways have been established. One such pathway involves a "+1" carbon chain extension from α-ketoglutarate (α-KG), a central metabolite in the TCA cycle. acs.org This was achieved by introducing genes from Saccharomyces cerevisiae, including homocitrate synthase (HCS), homoaconitase (HA), and homoisocitrate dehydrogenase (HICDH), to convert α-KG to α-ketoadipate (α-KA). acs.org This intermediate is then converted to glutarate by a promiscuous α-keto acid decarboxylase (KivD) and a succinate semialdehyde dehydrogenase (GabD). acs.org To further boost production, techniques like CRISPR interference (CRISPRi) can be used to downregulate competing pathways, such as the TCA cycle, by targeting essential genes like sucA and sucB, thereby channeling more α-KG towards glutarate synthesis. acs.org
Another approach in E. coli is the construction of a five-step reverse adipate (B1204190) degradation pathway (RADP) from Thermobifida fusca. asm.org Optimization of such pathways often involves eliminating competing metabolic routes through gene knockouts using tools like CRISPR/Cas9. asm.org For example, deleting genes involved in the formation of major fermentation by-products can significantly increase the carbon flux towards glutarate. asm.org Additionally, developing plasmid-free recombinant strains is crucial for industrial applications to ensure stability. x-mol.net This can be achieved by integrating the glutarate biosynthetic pathway into the host chromosome. x-mol.net
Synthetic biology also enables the creation of microbial consortia, where different engineered strains collaborate to perform a complex metabolic conversion. frontiersin.org For the production of glutarate from L-lysine, a consortium of two E. coli strains can be engineered, with each strain containing a part of the pathway. frontiersin.org This strategy can alleviate metabolic imbalances and the accumulation of inhibitory intermediates that may occur when the entire pathway is expressed in a single cell. frontiersin.org
Table 2: Examples of Genetic Engineering Strategies for Glutarate(1-) Production
| Host Organism | Pathway Strategy | Key Genes/Enzymes Introduced or Modified | Additional Engineering Steps | Resulting Glutarate Titer |
|---|---|---|---|---|
| Corynebacterium glutamicum | L-lysine degradation | Lysine (B10760008) decarboxylase, putrescine transaminase, γ-aminobutyraldehyde dehydrogenase (E. coli); GABA/5AVA amino transferase, succinate/glutarate semialdehyde dehydrogenase (Pseudomonas spp.) | Deletion of genes for by-product formation (cadaverine, N-acetylcadaverine); deletion of glutamate dehydrogenase (gdh) gene. | 25 g/L |
| Escherichia coli | α-Ketoglutarate carbon chain extension | Homocitrate synthase, homoaconitase, homoisocitrate dehydrogenase (S. cerevisiae); α-keto acid decarboxylase, succinate semialdehyde dehydrogenase. | CRISPRi-mediated repression of TCA cycle genes (sucA, sucB). | 0.42 g/L |
| Escherichia coli | L-lysine catabolism | Co-expression of DavAB and GabDT. | Engineered microbial consortium of two strains, each expressing part of the pathway. | 43.8 g/L |
| Escherichia coli | Reverse adipate degradation pathway (RADP) | Enzymes of the RADP from Thermobifida fusca. | CRISPR/Cas9-mediated deletion of genes for competing metabolites (arcA, ldhA, atoB, pflB). | 36.5 ± 0.3 mM |
| Escherichia coli | L-lysine degradation | DavTD module optimization. | Chromosomal integration of the pathway; co-expression of a glutarate transporter (YidE) and lysine transporter (LysP). | 44.8 g/L |
Chromatographic and Spectrometric Techniques for Glutarate(1-) Quantification in Research Matrices (e.g., GC/MS, LC-MS)
Accurate quantification of glutarate(1-) and related metabolites in complex biological matrices is essential for both clinical diagnostics and metabolic engineering research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone analytical techniques for this purpose due to their high sensitivity and specificity.
GC-MS is a widely used method for the analysis of urinary organic acids to diagnose inborn errors of metabolism, such as glutaric aciduria type I. faimallusr.comresearchgate.net In this condition, elevated levels of glutaric acid and 3-hydroxyglutaric acid are characteristic diagnostic markers. faimallusr.comresearchgate.net For GC-MS analysis, non-volatile metabolites like glutarate must first be derivatized to make them volatile. researchgate.net A common derivatization agent is a silylating reagent, which creates trimethylsilyl (B98337) (TMS) derivatives of the analytes. researchgate.net The resulting compounds can then be separated by gas chromatography and detected by mass spectrometry, which provides structural information for confident identification. researchgate.net GC-MS has also been used for prenatal diagnosis of glutaric aciduria type I by analyzing amniotic fluid. nih.gov A challenge in the GC-MS analysis of urinary organic acids can be the co-elution of isomers, such as 2-hydroxyglutaric acid and 3-hydroxyglutaric acid, which also have similar mass spectra. nih.gov Method modifications may be necessary to achieve adequate separation for accurate quantification. nih.gov
LC-MS, particularly ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry, offers another powerful platform for metabolite quantification. mdpi.com LC-MS is often preferred for its ability to analyze a wide range of compounds without the need for derivatization, although derivatization can sometimes be used to improve sensitivity and chromatographic separation. mdpi.com Tandem mass spectrometry (MS/MS) is frequently used for the analysis of acylcarnitines, including glutarylcarnitine, which is another key marker for glutaric aciduria type I. faimallusr.com This technique is highly sensitive and is the basis for many newborn screening programs for this disorder. faimallusr.com
In metabolic engineering and synthetic biology research, these techniques are crucial for quantifying the production of glutarate in fermentation broths and cell extracts. researchgate.net For instance, GC-MS can be used to analyze the final product, confirming the successful engineering of a glutarate production pathway. researchgate.net Similarly, LC-MS methods are employed to measure the concentrations of glutarate and other pathway intermediates, providing valuable data for optimizing production processes. The ability to accurately measure glutarate titers is fundamental to assessing the success of different genetic engineering strategies. asm.orgnih.gov
Structural Biology Techniques for Enzyme Characterization (e.g., X-ray crystallography)
Understanding the three-dimensional structure of enzymes involved in glutarate(1-) metabolism is fundamental to elucidating their catalytic mechanisms and provides a basis for rational protein engineering. X-ray crystallography is a primary technique used to determine the high-resolution atomic structures of these proteins.
Crystal structures of GCDH from other organisms, such as Burkholderia pseudomallei, have also been determined at high resolution (e.g., 1.73 Å). rcsb.org Comparing structures from different species can provide further insights into conserved catalytic residues and substrate binding motifs. High-resolution structural information is invaluable for understanding the effects of disease-causing mutations, as many of these mutations can alter the enzyme's structure, stability, or active site geometry.
This structural knowledge is not only crucial for understanding disease but also for guiding synthetic biology and metabolic engineering efforts. For example, if an enzyme in a synthetic glutarate pathway is identified as a rate-limiting step, its crystal structure can be used to guide site-directed mutagenesis to improve its catalytic efficiency or alter its substrate specificity. By visualizing the enzyme's active site and how it interacts with its substrate, researchers can make targeted changes to amino acid residues to enhance its performance.
Table 3: Examples of Solved Crystal Structures of Glutarate(1-) Metabolizing Enzymes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Glutaryl-CoA Dehydrogenase (GCDH) | Homo sapiens | 1SIQ | 2.10 | Revealed the structural basis for the dehydrogenation and decarboxylation reactions. |
| Glutaryl-CoA Dehydrogenase (GCDH) with 4-nitrobutyryl-CoA | Homo sapiens | 1SIR | 2.60 | Showed how the substrate binds in the active site. |
| Glutaryl-CoA Dehydrogenase (GCDH) | Burkholderia pseudomallei | 3II9 | 1.74 | Provided a high-resolution structure in a different space group. |
| Glutaryl-CoA Dehydrogenase (GCDH) | Burkholderia pseudomallei | Not specified | 2.55 | Structure in complex with a small molecule, useful for inhibitor design. |
Future Directions and Emerging Frontiers in Glutarate 1 Research
Discovery of Novel Glutarate(1-) Metabolic Pathways and Enzymes
The pursuit of sustainable and bio-based chemical production has spurred significant research into novel metabolic pathways for glutarate(1-). Traditional chemical synthesis methods are often reliant on harsh conditions and toxic precursors. frontiersin.org In contrast, microbial fermentation presents a more environmentally benign alternative. A primary focus of this research has been the engineering of microorganisms to convert central metabolites or abundant precursors into glutarate.
One of the most explored strategies involves the conversion of L-lysine, a common fermentation product, into glutarate. In organisms like Pseudomonas putida, a natural L-lysine degradation pathway exists that culminates in glutarate, which is then further catabolized. frontiersin.orgnih.gov This natural pathway has served as a blueprint for engineering other industrial microbes. For instance, a synthetic pathway was successfully developed in Corynebacterium glutamicum, a workhorse for industrial amino acid production. This engineered route involves a five-step conversion of L-lysine to glutarate and is notable for its operation under anaerobic conditions. frontiersin.org
Another innovative approach has been the construction of a novel synthetic pathway in Escherichia coli that utilizes the reverse adipate (B1204190) degradation pathway (RADP) from Thermobifida fusca. researchgate.net This pathway demonstrates the potential of leveraging enzymatic machinery from diverse organisms to create new-to-nature metabolic routes for glutarate synthesis.
Key enzymes that have been identified and utilized in these novel pathways include:
Lysine (B10760008) Decarboxylase: Initiates the conversion of L-lysine. frontiersin.org
Transaminases: Crucial for the transfer of amino groups in the pathway. frontiersin.orgnih.gov
Dehydrogenases: Catalyze oxidation-reduction reactions essential for the formation of glutarate semialdehyde and its subsequent conversion to glutarate. frontiersin.orgrsc.org
Glutarate Hydroxylase and L-2-hydroxyglutarate Oxidase: Involved in a catabolic pathway in P. putida, the inactivation of which can increase glutarate accumulation. scispace.comresearchgate.net
The table below summarizes key enzymes and their roles in various engineered glutarate(1-) production pathways.
| Enzyme Name | Gene(s) | Source Organism(s) | Role in Pathway |
| L-lysine 2-monooxygenase | davB | Pseudomonas putida | Converts L-lysine in the initial step of the aminovalerate pathway. pnas.orgelsevierpure.com |
| 5-aminovaleramide amidohydrolase | davA | Pseudomonas putida | A key enzyme in the aminovalerate pathway leading to glutarate. pnas.orgelsevierpure.com |
| 5-aminovalerate transaminase | davT / gabT | Pseudomonas putida, Corynebacterium glutamicum | Catalyzes the transamination of 5-aminovalerate. rsc.orgpnas.org |
| Glutarate semialdehyde dehydrogenase | davD / gabD | Pseudomonas putida, Corynebacterium glutamicum | Converts glutarate semialdehyde to glutarate. rsc.orgpnas.org |
| L-lysine decarboxylase | ldcC | Escherichia coli | Decarboxylates L-lysine in an oxygen-independent pathway. frontiersin.orgnih.gov |
| Putrescine transaminase | patA | Escherichia coli | Involved in the conversion of a lysine-derived intermediate. frontiersin.org |
| γ-aminobutyraldehyde dehydrogenase | patD | Escherichia coli | Participates in the synthetic pathway from L-lysine. frontiersin.org |
| β-ketothiolase | Tfu_0875 | Thermobifida fusca | Component of the engineered reverse adipate degradation pathway. researchgate.net |
| 3-hydroxyacyl-CoA dehydrogenase | Tfu_2399 | Thermobifida fusca | Component of the engineered reverse adipate degradation pathway. researchgate.net |
Systems Biology and Omics Approaches to Glutarate(1-) Network Analysis
The development of efficient microbial cell factories for glutarate(1-) production has been significantly accelerated by the application of systems biology and various "omics" technologies. These approaches allow for a holistic understanding of the complex cellular networks and the identification of bottlenecks in engineered metabolic pathways. nih.gov
Systems metabolic engineering , a discipline that integrates systems biology with metabolic engineering, has been instrumental in optimizing glutarate production in organisms like Corynebacterium glutamicum. pnas.orgnih.gov This strategy involves a multi-pronged analysis of the cellular machinery:
Genome-scale metabolic modeling is employed to simulate the flow of metabolites (fluxes) through the entire metabolic network. This allows researchers to predict the effects of genetic modifications on glutarate yield and to identify non-obvious gene targets for manipulation. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, provides a snapshot of the genes that are active under specific conditions. By comparing the transcriptomes of high-producing strains with lower-producing ones, researchers can identify genes whose expression levels are correlated with enhanced glutarate synthesis. nih.gov
Fluxomics , a more direct approach to understanding metabolic network activity, measures the actual rates of metabolic reactions. frontiersin.org Techniques like 13C-Metabolic Flux Analysis (13C-MFA) use stable isotope tracers to map the flow of carbon through the metabolic pathways, providing quantitative data on pathway usage and identifying rate-limiting steps. nih.govrsc.org
A key success of these approaches has been the identification of target genes for overexpression or deletion to channel metabolic flux towards glutarate. For example, in C. glutamicum, system-wide analyses led to the identification of 11 genes to be manipulated to increase the supply of the precursor L-lysine and reduce its loss to competing pathways. nih.gov Furthermore, a previously uncharacterized gene, ynfM, was discovered and identified as a glutarate exporter; its overexpression significantly enhanced glutarate production. pnas.orgnih.gov
The integration of these omics datasets provides a comprehensive view of the cellular response to genetic engineering and process conditions, enabling a more rational and efficient design-build-test-learn cycle for strain improvement.
Exploration of Glutarate(1-) as a Signaling Molecule or Epigenetic Modulator in Model Systems
Beyond its role as a metabolic intermediate and a building block for biopolymers, emerging research has uncovered the potential for glutarate(1-) and its derivatives to act as signaling molecules and epigenetic modulators. This functionality often stems from their structural similarity to key metabolites like α-ketoglutarate, which is a crucial cofactor for a large family of dioxygenase enzymes involved in epigenetic regulation. nih.govlife-science-alliance.org
A significant body of research has focused on 2-hydroxyglutarate (2-HG), a derivative of glutarate. In certain cancers, mutations in isocitrate dehydrogenase (IDH) enzymes lead to the accumulation of 2-HG. nih.gov This oncometabolite can competitively inhibit α-ketoglutarate-dependent dioxygenases, including:
TET (Ten-Eleven Translocation) DNA hydroxylases: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG can lead to a hypermethylation phenotype. nih.govfrontiersin.org
Jumonji C (JmjC) domain-containing histone demethylases: These enzymes remove methyl groups from histones, a key process in regulating gene expression. Inhibition of these enzymes by 2-HG can alter the histone methylation landscape and lead to aberrant gene silencing or activation. nih.govlife-science-alliance.org
Recent studies have also directly implicated glutarate itself in cellular signaling, particularly within the immune system. In activated T cells, glutarate has been shown to be a potent inhibitor of several α-ketoglutarate-dependent dioxygenases. nih.gov This inhibition can influence T cell differentiation and function.
Furthermore, glutarate can exert its effects through post-translational modifications. It has been demonstrated that glutarate can lead to the glutarylation of proteins, a modification where a glutaryl group is added to a lysine residue. nih.gov This modification has been shown to directly regulate the activity of key metabolic enzymes. For instance, glutarylation of the E2 subunit of the pyruvate (B1213749) dehydrogenase complex reduces its catalytic activity, thereby controlling the flow of metabolites into the TCA cycle. nih.gov This discovery positions glutarate as a direct regulator of central carbon metabolism, linking amino acid catabolism to the metabolic state of the cell.
These findings highlight a previously underappreciated role for glutarate(1-) as a signaling molecule that can influence cellular processes from metabolism to gene expression through both enzymatic inhibition and post-translational modification.
Advanced Biotechnological Applications of Glutarate(1-) Production
The development of microbial platforms for the production of glutarate(1-) has seen remarkable progress, driven by advanced metabolic engineering and fermentation optimization techniques. The goal is to create economically viable and sustainable processes for producing this valuable C5 dicarboxylic acid, which serves as a precursor for polymers like polyamides (nylons) and polyesters. frontiersin.orgpnas.org
Corynebacterium glutamicum and Escherichia coli, two of the most well-established industrial microorganisms, have been the primary hosts for engineering glutarate production. researchgate.netpnas.org The strategies employed to achieve high titers, yields, and productivities are multifaceted and include:
Pathway Engineering: This involves the introduction and optimization of synthetic pathways for glutarate synthesis. This can include expressing heterologous genes from organisms like Pseudomonas putida or constructing entirely novel pathways. pnas.orgelsevierpure.com The choice of promoters and codon optimization of the introduced genes are critical for achieving high enzyme expression levels. elsevierpure.com
Precursor Supply Enhancement: A major focus is on channeling more of the central carbon flux towards the direct precursor of the glutarate pathway, which is often L-lysine. This is achieved by overexpressing key enzymes in the L-lysine biosynthesis pathway and deleting genes of competing pathways that drain the precursor pool. pnas.orgnih.gov
Elimination of Byproducts: To improve the purity and yield of glutarate, genes responsible for the formation of byproducts are deleted. For example, in a C. glutamicum strain engineered to produce glutarate from L-lysine, the deletion of genes involved in the export of cadaverine (B124047) and its acetylated form prevented the loss of carbon to these side products. frontiersin.org
Exporter Engineering: The discovery and overexpression of specific exporter proteins, such as YnfM in C. glutamicum, have been shown to be crucial for alleviating product inhibition and efficiently secreting glutarate out of the cell, thereby increasing the final titer. pnas.orgresearchgate.net
Fermentation Optimization: The performance of the engineered strains is significantly enhanced through the optimization of fermentation conditions. This includes developing fed-batch strategies to maintain optimal substrate concentrations, controlling the oxygen transfer rate, and optimizing the nutrient feeding strategy to support high cell density and prolonged production. pnas.org
The table below showcases the progress in glutarate(1-) production through metabolic engineering, highlighting the host organisms, key genetic modifications, and the resulting production metrics.
| Host Organism | Key Engineering Strategies | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Corynebacterium glutamicum | Synthetic pathway from L-lysine, byproduct pathway deletion, deletion of glutamate (B1630785) dehydrogenase (gdh) | 25 | 0.17 g/g glucose | 0.32 | frontiersin.org |
| Corynebacterium glutamicum | Overexpression of gabT and gabD, overexpression of 5-aminovalerate importer NCgl0464 | >90 | 0.70 mol/mol (sugars) | 1.8 | rsc.org |
| Corynebacterium glutamicum | Systems metabolic engineering, overexpression of davB, davA, gabT, gabD, and exporter ynfM, optimization of 11 genes | 105.3 | >0.7 mol/mol glucose | ~1.53 | pnas.orgresearchgate.net |
| Escherichia coli | α-keto acid carbon chain extension pathway, CRISPRi knockdown of sucA and sucB | 0.42 | Not reported | Not reported | researchgate.net |
| Escherichia coli | Reverse adipate degradation pathway from T. fusca, deletion of competing pathways | 6.3 | Not reported | Not reported | researchgate.net |
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing glutarate(1-) to ensure reproducibility?
Answer:
Glutarate(1-) synthesis requires meticulous documentation of reaction conditions (e.g., pH, temperature, solvent systems) and purification steps (e.g., recrystallization, chromatography). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for stoichiometric validation. For reproducibility, follow standardized reporting guidelines, such as detailing reagent sources, equipment specifications, and calibration methods .
Basic: How can researchers detect and quantify glutarate(1-) in biological matrices (e.g., urine) while minimizing interference from co-eluting metabolites?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated glutarate) is preferred for specificity. Optimize chromatographic separation using reversed-phase columns and gradient elution to resolve glutarate(1-) from structurally similar metabolites like α-ketoadipate or succinate. Validate the method with spike-recovery experiments and matrix-matched calibration curves to address matrix effects .
Advanced: How should researchers address contradictory toxicological data when deriving safety thresholds (e.g., EU-LCI values) for glutarate(1-) derivatives?
Answer:
In data-poor scenarios (e.g., diisobutyl glutarate), employ read-across strategies using structurally analogous compounds (e.g., dimethyl glutarate) after adjusting for molar mass and bioavailability differences. Validate hypotheses with in vitro toxicity assays (e.g., cytotoxicity in HepG2 cells) and quantitative structure-activity relationship (QSAR) modeling. Transparently document uncertainties and justify extrapolation assumptions in risk assessments .
Advanced: What methodological frameworks are effective for investigating glutarate(1-)'s role in metabolic disorders, such as α-ketoadipic aciduria?
Answer:
Use a PICOT framework to structure the study:
- P opulation: Patients with abnormal urinary glutarate levels.
- I ntervention: Metabolomic profiling via GC-MS or LC-MS.
- C omparison: Age-matched healthy controls.
- O utcome: Correlation between glutarate(1-) concentrations and clinical symptoms.
- T ime: Longitudinal monitoring over 6–12 months.
Combine this with pathway analysis tools (e.g., KEGG, MetaCyc) to map glutarate(1-) flux in lysine/tryptophan degradation pathways .
Advanced: How can researchers resolve discrepancies in glutarate(1-) quantification across studies, such as varying reference ranges in urinary metabolite databases?
Answer:
Standardize pre-analytical protocols (e.g., sample collection timing, storage conditions) and harmonize analytical methods through inter-laboratory comparisons. Use consensus reference materials (e.g., NIST-certified glutarate) for calibration. Statistically evaluate outliers using robust regression models and meta-analytical techniques to identify systematic biases .
Basic: What are the best practices for reporting glutarate(1-) data in publications to ensure transparency and reproducibility?
Answer:
- Experimental Section: Detail synthesis routes, instrumentation (make/model), and software versions for data analysis.
- Results: Provide raw data in supplementary materials (e.g., NMR spectra, HPLC chromatograms) and report uncertainties (e.g., ±SD for triplicate measurements).
- Discussion: Contextualize findings against prior literature, explicitly addressing methodological differences that may explain deviations .
Advanced: What strategies are recommended for extrapolating in vitro toxicological data on glutarate(1-) to in vivo systems?
Answer:
Employ physiologically based kinetic (PBK) modeling to predict tissue-specific exposure levels. Validate with cross-species comparative studies (e.g., rodent vs. human hepatocytes) and integrate omics data (transcriptomics/proteomics) to identify conserved metabolic pathways. Use the Adverse Outcome Pathway (AOP) framework to link molecular initiating events to apical outcomes .
Basic: How should researchers design controls to distinguish glutarate(1-)-specific effects from background noise in cell-based assays?
Answer:
Include vehicle controls (e.g., solvent-only treatments) and isogenic negative controls (e.g., CRISPR-edited cell lines lacking glutarate-metabolizing enzymes). Use dose-response curves to establish a no-observed-adverse-effect level (NOAEL) and confirm specificity with rescue experiments (e.g., exogenous glutarate supplementation) .
Advanced: What statistical approaches are suitable for analyzing non-linear relationships between glutarate(1-) concentrations and enzymatic activity in kinetic studies?
Answer:
Apply Michaelis-Menten or Hill equation models to estimate kinetic parameters (Km, Vmax). Use bootstrapping or Bayesian inference to quantify parameter uncertainties. For non-linear mixed-effects modeling, leverage software like NONMEM or Monolix to account for inter-individual variability .
Advanced: How can researchers leverage computational tools to predict glutarate(1-) interactions with biological targets (e.g., receptors, transporters)?
Answer:
Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify structural analogs with known activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
